molecular formula C33H39ClN6O6 B13032212 (6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide

Cat. No.: B13032212
M. Wt: 651.1 g/mol
InChI Key: DUHMENYBTZHLEH-XCZPVHLTSA-N
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Description

The compound “(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide” is a complex organic molecule that belongs to the class of pyrazino[2,1-c][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazino[2,1-c][1,2,4]triazine core, followed by the introduction of various substituents. Common synthetic routes may include:

    Formation of the Pyrazino[2,1-c][1,2,4]triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The various substituents, such as the 3-chloro-2-(dimethylamino)benzyl, 2,3-dimethoxybenzyl, 4-hydroxybenzyl, and 2-methyl groups, can be introduced through nucleophilic substitution, electrophilic substitution, and other organic reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific biological activity of the compound. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Pyrazino[2,1-c][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents.

    Benzyl Substituted Compounds: Compounds with similar benzyl substituents but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and properties compared to other similar compounds.

Biological Activity

The compound (6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C33H37ClN6O
  • Molecular Weight : 617.1 g/mol
  • CAS Number : 1145676-03-4
  • PubChem ID : 59204650

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and potential as an epigenetic modulator.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit specific cellular pathways associated with cancer proliferation. For instance, it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
    • C6 (Rat brain glioma cell line)
    • A549 (Human lung adenocarcinoma epithelial cell line)
    • MCF-7 (Human breast adenocarcinoma cell line)
    • HT-29 (Human colorectal adenocarcinoma cell line)
    The MTT assay results indicated a notable decrease in cell viability in these lines compared to control groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the molecular structure significantly influence the biological activity of the compound:

  • Substituents : The presence of a chloro group and dimethylamino moiety enhances the compound's binding affinity to target proteins involved in cancer progression.
  • Hydroxyl Groups : Hydroxyl substitutions have been linked to increased solubility and bioavailability, which are critical for effective therapeutic action .

Case Study 1: Kinesin Spindle Protein Inhibition

A related study focused on a series of compounds similar to this one, which showed promising results as kinesin spindle protein (KSP) inhibitors. These compounds were found to arrest cells in mitosis, leading to monopolar spindle formation—a hallmark of KSP inhibition. This mechanism is critical for inducing cancer cell death .

Case Study 2: Epigenetic Modulation

The potential of this compound as an epigenetic reader domain modulator was explored. It was found that it could influence gene expression by interacting with specific epigenetic markers, suggesting a dual role in both direct cytotoxicity against cancer cells and modulation of gene expression pathways involved in tumorigenesis .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetEffect ObservedReference
Anticancer ActivityC6 GliomaCytotoxicity
Anticancer ActivityA549 Lung CancerReduced Viability
Anticancer ActivityMCF-7 Breast CancerInduction of Apoptosis
KSP InhibitionVarious Cancer Cell LinesArrest in Mitosis
Epigenetic ModulationGene ExpressionAltered Expression Patterns

Properties

Molecular Formula

C33H39ClN6O6

Molecular Weight

651.1 g/mol

IUPAC Name

(6S,9aS)-8-[[3-chloro-2-(dimethylamino)phenyl]methyl]-N-[(2,3-dimethoxyphenyl)methyl]-6-[(4-hydroxyphenyl)methyl]-2-methyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide

InChI

InChI=1S/C33H39ClN6O6/c1-36(2)30-23(9-6-10-25(30)34)18-38-19-28-39(26(32(38)43)16-21-12-14-24(41)15-13-21)29(42)20-37(3)40(28)33(44)35-17-22-8-7-11-27(45-4)31(22)46-5/h6-15,26,28,41H,16-20H2,1-5H3,(H,35,44)/t26-,28-/m0/s1

InChI Key

DUHMENYBTZHLEH-XCZPVHLTSA-N

Isomeric SMILES

CN1CC(=O)N2[C@@H](N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)O)CC5=C(C(=CC=C5)Cl)N(C)C

Canonical SMILES

CN1CC(=O)N2C(N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)C2CC4=CC=C(C=C4)O)CC5=C(C(=CC=C5)Cl)N(C)C

Origin of Product

United States

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